5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole
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Overview
Description
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms attached to both the methyl group and the pyridine ring, making it a brominated derivative of isoxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Bromination: The bromination of the methyl group and the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atoms or to modify the isoxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoxazoles with various functional groups.
Oxidation: Formation of isoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of de-brominated isoxazoles or reduced isoxazole derivatives.
Scientific Research Applications
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of brominated isoxazoles and their interactions with biological targets.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(6-chloropyridin-3-yl)isoxazole: A chlorinated derivative with similar chemical properties but different reactivity due to the presence of chlorine atoms.
5-(Methyl)-3-(6-methylpyridin-3-yl)isoxazole: A non-halogenated derivative with different chemical and biological properties.
5-(Bromomethyl)-3-(4-bromopyridin-2-yl)isoxazole: A positional isomer with bromine atoms at different positions on the pyridine ring.
Uniqueness
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and interactions with biological targets. The presence of bromine atoms can enhance the compound’s ability to form covalent bonds with nucleophilic sites, making it a valuable tool in medicinal chemistry and chemical biology research.
Properties
IUPAC Name |
5-(bromomethyl)-3-(6-bromopyridin-3-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-4-7-3-8(13-14-7)6-1-2-9(11)12-5-6/h1-3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZGEMNFWQEIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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